Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-12(20-9(2)15-8)13(17)16-11-6-4-10(5-7-11)14(18)19-3/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSVMBVJJVLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,4-dimethyl-1,3-diketones and amides.
Amidation Reaction: The oxazole derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to form the carboxamido linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxamido linkage allows for hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound shares a methyl benzoate backbone with the following analogs (from and ):
- C1–C7 (): Piperazine-linked quinoline derivatives with varying aryl substituents (e.g., phenyl, bromophenyl, fluorophenyl).
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate () : Features acetamido, chloro, and methoxy substituents on the benzene ring.
Key Structural Contrasts :
- The oxazole-carboxamido group in the target compound introduces a smaller, rigid heterocycle compared to the bulkier quinoline-piperazine systems in C1–C6.
- Unlike ’s compound, which has multiple electron-withdrawing groups (chloro, acetamido), the target compound’s oxazole ring may enhance electron density, influencing solubility and reactivity.
Physicochemical Properties
*Calculated based on formula C₁₄H₁₄N₂O₄.
Solubility and Stability :
- The quinoline derivatives (C1–C7) exhibit lower aqueous solubility due to their aromatic bulk, whereas the target compound’s oxazole group may improve solubility in polar solvents.
- ’s compound, with chloro and methoxy groups, likely has higher lipophilicity compared to the target compound.
Analytical Data
¹H NMR Trends :
- C1–C7 (): Quinoline protons resonate at δ 8.5–9.0 ppm, while piperazine signals appear at δ 3.0–3.5 ppm.
- Target Compound : Expected oxazole proton signals at δ 7.5–8.0 ppm and carboxamido NH at δ 10–11 ppm (unreported in evidence; inferred from analogous structures).
HRMS Validation :
All compounds in showed HRMS data matching theoretical molecular ions (e.g., C1: [M+H]⁺ at 486.2015). Similar precision would be expected for the target compound.
Implications of Substituent Variations
- Steric Considerations : The absence of piperazine in the target compound reduces steric hindrance, possibly favoring membrane permeability over C1–C7.
- Purity Profiles : highlights the importance of substituent choice in chromatographic purity (HPLC/UV), suggesting that the target compound’s simpler structure may simplify purification compared to halogenated analogs.
Q & A
Basic: What are standard synthetic routes for Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate, and how are reaction conditions optimized?
Answer:
A common method involves coupling a substituted oxazole-5-carboxylic acid derivative with methyl 4-aminobenzoate. For example, the oxazole carboxamide can be activated using coupling reagents like EDCI/HOBt in anhydrous DMF, followed by reaction with the benzoate ester under reflux (60–80°C, 12–24 hours). Purification typically employs recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization focuses on solvent polarity (e.g., DMF for solubility), stoichiometry (1.2:1 molar ratio of acylating agent to amine), and temperature control to minimize side reactions like ester hydrolysis.
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
Answer:
- NMR Spectroscopy : NMR confirms the ester methyl group (~3.9 ppm, singlet) and aromatic protons (7.8–8.2 ppm, doublets). NMR identifies the carbonyl carbons (amide: ~167 ppm; ester: ~170 ppm) .
- IR Spectroscopy : Stretching vibrations for amide (N–H: ~3300 cm, C=O: ~1650 cm) and ester (C–O: ~1250 cm) groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 289.12) .
Advanced: How can contradictory crystallographic data (e.g., disordered structures) be resolved during X-ray analysis of this compound?
Answer:
Disorder in the oxazole or ester moieties can be addressed using SHELXL refinement tools. Strategies include:
- Applying ISOR or SIMU constraints to restrict thermal motion of atoms.
- Partitioning occupancy ratios for disordered groups (e.g., methyl rotamers) via PART commands.
- Validating refinement with R < 5% and GOF ≈ 1.0. Cross-validation against spectroscopic data (e.g., NMR dihedral angles) ensures structural accuracy .
Advanced: What computational methods predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations model HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the oxazole ring’s electron-deficient nature enhances reactivity toward nucleophilic substitution .
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., in DMSO) on conformational stability.
- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen bonds with the carboxamido group .
Basic: What in vitro assays evaluate the biological activity of this compound, and how are false positives minimized?
Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus or E. coli) with controls (e.g., DMSO vehicle, ciprofloxacin reference).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with triplicate measurements to ensure IC reproducibility.
- False-Positive Mitigation : Include redox-sensitive controls (e.g., catalase) to rule out ROS-mediated activity. Validate target engagement via SPR or ITC .
Advanced: How do structural modifications (e.g., alkyl chain length on the oxazole) impact bioactivity?
Answer:
Systematic SAR studies involve synthesizing analogs (e.g., replacing 2,4-dimethyl groups with ethyl or halogen substituents) and testing against a target panel. For example:
- Increased Lipophilicity : Longer alkyl chains (e.g., hept-5-ynoyl in related benzoates) enhance membrane permeability but may reduce aqueous solubility .
- Electron-Withdrawing Groups : Fluorine at the oxazole 4-position stabilizes the amide bond, improving metabolic stability.
Data is analyzed using QSAR models (e.g., partial least squares regression) .
Advanced: How can synthetic yields be improved when scaling up reactions for this compound?
Answer:
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) by precise temperature/residence time control.
- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (if intermediates require reduction).
- In-Process Monitoring : ReactIR tracks reaction progress (e.g., disappearance of starting material carbonyl peaks) .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC).
- Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) resolves unreacted amine or acylating agent.
- Prep-HPLC : C18 column (ACN/water + 0.1% TFA) for polar byproducts .
Advanced: How can mechanochemical synthesis reduce solvent waste in producing this compound?
Answer:
Ball-milling the amine and oxazole carboxamide with KCO as a base achieves solvent-free coupling. Reaction efficiency is monitored via TLC (hexane/EtOAc 1:1). This method reduces E-factor by >90% compared to traditional reflux .
Advanced: What strategies validate the compound’s stability under physiological conditions for drug discovery?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via LC-MS.
- Plasma Stability : Incubate with human plasma; quantify intact compound using a calibration curve.
- Forced Degradation : Expose to UV light (ICH Q1B) or heat (40–60°C) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
